7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(2-fluorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2OS2/c1-18-13-15-10-8(6-19-11(10)12(17)16-13)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDAYMVJHVQALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SARs), drawing from diverse research studies.
- Molecular Formula : C16H15FN2O2S2
- Molecular Weight : 350.4 g/mol
- CAS Number : 1291486-85-5
Antiinflammatory Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidine, including the compound , exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
- ED50 Values :
- The compound showed an ED50 value comparable to indomethacin, a standard anti-inflammatory drug.
| Compound | ED50 (μM) |
|---|---|
| Indomethacin | 9.17 |
| 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | 8.23 |
This suggests that the compound has a strong inhibitory effect on COX enzymes, particularly COX-2, which is often implicated in chronic inflammation.
Anticancer Activity
Pyrimidine derivatives are known for their anticancer properties. Studies have demonstrated that the presence of specific substituents on the pyrimidine ring enhances cytotoxic activity against various cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
| Compound | IC50 (μM) |
|---|---|
| Doxorubicin | 0.0227 |
| 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | 6.74 |
The compound exhibited notable cytotoxicity against these cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial effects. Research into thieno[3,2-d]pyrimidine derivatives has shown activity against both Gram-positive and Gram-negative bacteria.
- Tested Microorganisms : E. coli, S. aureus
Studies reported that certain derivatives displayed significant bacteriostatic effects, with the presence of electron-withdrawing groups enhancing activity.
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives can be significantly influenced by their substituents:
- Electron-Withdrawing Groups : Enhance anti-inflammatory and anticancer activities.
- Substituent Positioning : The position of functional groups on the pyrimidine ring affects potency and selectivity for specific biological targets.
Case Studies
-
Anti-inflammatory Study : In a formalin-induced paw edema model, compounds structurally similar to 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one demonstrated higher efficacy than indomethacin after several hours post-administration.
- Inhibition Rates :
- Compounds showed inhibition rates of approximately 43% compared to indomethacin's 47%.
- Inhibition Rates :
- Anticancer Study : A series of thieno[3,2-d]pyrimidine derivatives were tested against multiple cancer cell lines with varying degrees of success. The presence of methylsulfanyl groups was linked to increased cytotoxicity.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H12FN2OS
- Molecular Weight : 274.32 g/mol
- IUPAC Name : 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl group and the methylsulfanyl substituent may modulate its interaction with biological targets.
Anticancer Applications
Research indicates that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for tumor growth.
- Case Study : A study demonstrated that related compounds showed inhibitory effects on MIF2 tautomerase activity with IC50 values around 7.2 μM, indicating potential for cancer therapy targeting metabolic pathways essential for tumor proliferation .
Antimicrobial Properties
Thienopyrimidine derivatives have also been evaluated for their antimicrobial activity. These compounds can inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of cell wall synthesis.
- Research Findings : In vitro studies have shown that certain thienopyrimidine derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been explored as well. Thienopyrimidine derivatives can modulate inflammatory pathways by inhibiting specific kinases or enzymes involved in the inflammatory response.
- Mechanism : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the phenyl groups or the thieno-pyrimidine core can significantly affect potency and selectivity.
- Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Variations : Altering substituents on the pyrimidine ring can lead to varying degrees of biological activity, as seen in comparative studies with other thienopyrimidine derivatives .
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | Anticancer (MIF2 Inhibition) | 7.2 |
| Thieno[2,3-d]pyrimidine Derivative | Antimicrobial | 15 |
| Pyrimidinone Derivative | Anticancer (DNA Synthesis Inhibition) | 11 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidine Core
The biological and physicochemical properties of thienopyrimidines are highly dependent on substituents. Below is a comparison of key analogs:
Key Observations :
- Fluorophenyl vs. Methoxyphenyl : Fluorophenyl substituents (as in the target compound) generally improve metabolic stability compared to methoxyphenyl groups, which may enhance bioavailability .
- Methylsulfanyl vs.
- Positional Isomerism : The 2-fluorophenyl group in the target compound vs. 3-fluorophenyl in ’s analog may alter steric interactions with target proteins, affecting potency .
Comparison of Yields :
Molecular Docking Insights :
- Docking studies () suggest that electron-withdrawing groups (e.g., fluorine) at the phenyl ring enhance binding to kinase ATP pockets . The 2-fluorophenyl group in the target compound may thus improve target engagement compared to non-fluorinated analogs.
Q & A
Q. What synthetic protocols are effective for preparing 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one and analogs?
The synthesis of this scaffold typically involves:
- Pd-catalyzed cross-coupling : For introducing aryl/alkynyl groups at the 6-position (e.g., using 6-bromo precursors with ethynylbenzene under Sonogashira conditions, yielding 85% with DMSO-d6 NMR confirmation) .
- Cyclization reactions : Formamide-mediated cyclization under mild conditions (60–65% yields) to form the thieno[3,2-d]pyrimidinone core .
- Halogenation : Treatment with POCl₃ to generate reactive 4-chloro intermediates (99% yield), enabling further nucleophilic substitutions .
- Key characterization : Melting points (e.g., 276–278°C for derivatives), HRMS (e.g., [M+H]+ 310.1009), and NMR (¹H/¹³C) to confirm substituent positions .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Antiplasmodial activity : Use synchronized Plasmodium falciparum cultures (RPMI 1640 medium, 1–5% O₂, 7% CO₂) with IC₅₀ determination via microscopy or SYBR Green assays .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HepG2) to assess selectivity indices .
- Enzyme inhibition : PDE7 inhibition assays with cAMP hydrolysis monitoring (IC₅₀ values in nM range reported for related derivatives) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.33–7.72 ppm) and methylsulfanyl (δ 2.24 ppm) groups .
- IR spectroscopy : Confirm C=O (1649–1653 cm⁻¹) and NH stretches (3438–3465 cm⁻¹) .
- HRMS/LC-MS : Validate molecular formulas (e.g., C17H16N3OS with <0.6 ppm error) .
Advanced Research Questions
Q. How do substituent modifications impact biological activity?
- Positional effects : 7-Substituted derivatives (e.g., 28e in PDE7 studies) show higher potency (single-digit nM IC₅₀) than 6-substituted analogs due to improved binding pocket interactions .
- Electron-withdrawing groups : 2-Fluorophenyl enhances antiplasmodial activity (IC₅₀ <1 µM) compared to methoxy or chloro substituents, likely due to increased membrane permeability .
- Methylsulfanyl vs. amino : Methylsulfanyl improves metabolic stability over amino groups in pharmacokinetic studies (e.g., microsomal half-life >60 min) .
Q. How can contradictory activity data between structural analogs be resolved?
- Comparative SAR analysis : Test derivatives with systematic substituent variations (e.g., 120 analogs in antiplasmodial studies) to identify activity cliffs .
- Crystallography : Resolve binding modes via X-ray structures (e.g., PDE7 co-crystals, R factor <0.069) to explain potency differences .
- Solubility assays : Measure logP (e.g., >3.5 for lipophilic derivatives) to correlate poor activity with aggregation .
Q. What computational strategies guide the optimization of this scaffold?
- Docking studies : Use PDE7 or Plasmodium DHFR crystal structures (PDB: 3B6F) to predict binding poses and prioritize substituents .
- QSAR models : Train models on IC₅₀ data (n=40 derivatives) to quantify contributions of logP, polar surface area, and steric bulk .
- MD simulations : Assess protein-ligand stability over 100 ns trajectories to refine substituent flexibility (e.g., 7-fluorophenyl maintains stable π-π stacking) .
Q. What methodologies assess metabolic stability and degradation pathways?
- Liver microsomal assays : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS (e.g., t₁/₂ = 45 min for methylsulfanyl derivatives) .
- Metabolite identification : Use high-resolution MSⁿ to detect oxidative products (e.g., sulfoxide formation at m/z 326.0954) .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
